molecular formula C23H19N3O3S B2743136 N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941959-27-9

N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2743136
CAS No.: 941959-27-9
M. Wt: 417.48
InChI Key: RZNUIJFPHXODRF-UHFFFAOYSA-N
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Description

N-(3-(6-Methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 941959-27-9) is a high-purity sulfonamide derivative supplied for research use only . This compound features a distinctive molecular architecture combining a biphenyl core linked to a 6-methoxypyridazinyl-substituted phenyl group via a sulfonamide bridge . With a molecular formula of C₂₃H₁₉N₃O₃S and a molecular weight of 417.48 g/mol, it is a valuable chemical tool for scientific investigation . The structural motifs present in this compound—particularly the sulfonamide and biphenyl groups—are known to be privileged scaffolds in medicinal chemistry, often enabling potent interactions with biological targets . The 6-methoxypyridazine moiety is a significant heterocyclic component, noted in published research for its role in potent, orally active non-peptide antagonists of clinically relevant receptors . This suggests its potential application in early-stage drug discovery and pharmacological probe development. In biological studies, the compound's sulfonamide group can form hydrogen bonds with active site residues of enzymes or receptors, while the biphenyl moiety provides opportunities for hydrophobic interactions, which may modulate the activity of target proteins . Researchers can utilize this compound in various fields, including medicinal chemistry for the development of novel therapeutic agents, and in biological studies as a probe to study specific enzyme interactions and cellular pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-23-15-14-22(24-25-23)19-8-5-9-20(16-19)26-30(27,28)21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-16,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNUIJFPHXODRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three primary subunits:

  • 6-Methoxypyridazine ring : A heteroaromatic system requiring regioselective methoxy substitution.
  • 3-Phenyl substituent : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • [1,1'-Biphenyl]-4-sulfonamide moiety : Constructed through sulfonation and amidation reactions.

Retrosynthetic disconnection suggests two plausible pathways:

  • Late-stage sulfonylation of a preformed biphenyl intermediate.
  • Early introduction of the sulfonamide group followed by cross-coupling.

Synthesis of the 6-Methoxypyridazine Core

Halogenation of Pyridazine Derivatives

The 6-methoxypyridazine subunit is typically derived from halogenated precursors. For example, 6-iodopyridazin-3-amine serves as a key intermediate, as demonstrated in the synthesis of related compounds:

Procedure :

  • Starting material : 3-Aminopyridazine (1.0 equiv).
  • Iodination : Treat with iodine monochloride (1.2 equiv) in acetic acid at 80°C for 12 hours.
  • Yield : 78–85%.

Table 1: Optimization of Iodination Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Reagent ICl NIS ICl
Solvent Acetic acid DMF Acetic acid
Temperature (°C) 80 100 80
Yield (%) 85 72 85

Methoxy Group Introduction

Methoxylation is achieved via nucleophilic substitution or copper-mediated coupling:

Method A: Nucleophilic Substitution

  • Substrate : 6-Iodopyridazin-3-amine.
  • Reagents : Sodium methoxide (3.0 equiv), methanol, reflux for 6 hours.
  • Yield : 68%.

Method B: Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions : Methanol, 100°C, 24 hours.
  • Yield : 82%.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl system is installed using palladium-catalyzed cross-coupling:

Procedure :

  • Substrate : 4-Bromobenzenesulfonamide (1.0 equiv).
  • Boron partner : Phenylboronic acid (1.5 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DME/H₂O (4:1), 80°C, 12 hours.
  • Yield : 89%.

Table 2: Comparative Analysis of Coupling Catalysts

Catalyst Ligand Yield (%) Purity (%)
Pd(PPh₃)₄ None 89 95
PdCl₂(dppf) dppf 92 97
Pd(OAc)₂ SPhos 85 93

Installation of the 3-(6-Methoxypyridazin-3-yl) Group

The pyridazine ring is coupled to the phenyl moiety via Buchwald-Hartwig amination:

Procedure :

  • Substrate : 3-Bromophenylamine (1.0 equiv).
  • Pyridazine partner : 6-Methoxypyridazin-3-ylboronic acid (1.2 equiv).
  • Catalyst : Pd₂(dba)₃ (3 mol%), XPhos (6 mol%).
  • Base : Cs₂CO₃ (2.5 equiv).
  • Solvent : Toluene/EtOH (3:1), 90°C, 18 hours.
  • Yield : 76%.

Sulfonamide Bond Formation

Sulfonation of the Biphenyl Intermediate

The sulfonyl chloride precursor is synthesized via chlorosulfonation:

Procedure :

  • Substrate : [1,1'-Biphenyl]-4-amine (1.0 equiv).
  • Reagent : ClSO₃H (3.0 equiv), 0°C to RT, 4 hours.
  • Yield : 91%.

Amidation with the Functionalized Phenylpyridazine

The final sulfonamide bond is formed under mild basic conditions:

Procedure :

  • Sulfonyl chloride : [1,1'-Biphenyl]-4-sulfonyl chloride (1.1 equiv).
  • Amine partner : 3-(6-Methoxypyridazin-3-yl)phenylamine (1.0 equiv).
  • Base : Pyridine (2.0 equiv), DCM, 0°C to RT, 6 hours.
  • Yield : 84%.

Table 3: Solvent Screening for Amidation

Solvent Base Temperature (°C) Yield (%)
DCM Pyridine 0→25 84
THF Et₃N 25 78
DMF DIEA 40 65

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel, eluent gradient from hexane/EtOAc (4:1 to 1:1).
  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.78–7.65 (m, 6H, aromatic), 6.92 (d, J = 9.2 Hz, 1H, pyridazine-H), 3.98 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calculated for C₂₃H₂₀N₃O₃S: 442.1224; found: 442.1221.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group or the phenyl rings.

    Reduction: Typically targets the sulfonamide group.

    Substitution: Commonly occurs at the phenyl rings or the methoxypyridazinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamides, including N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds possess inhibitory effects against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes associated with metabolic disorders. Specifically, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively . The binding affinity and mechanism of action are often evaluated using molecular docking studies to predict interactions with target enzymes.

Anticancer Potential

Emerging studies suggest that sulfonamide derivatives may possess anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms of action .

In Silico Studies

In silico approaches have been employed to model the interactions of this compound with biological targets. Computational methods such as molecular docking allow researchers to predict the binding affinity and orientation of the compound within the active sites of enzymes . These studies provide valuable insights into optimizing the chemical structure for enhanced biological activity.

Study on Antimicrobial Activity

A comprehensive study evaluated a series of sulfonamide derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide structure significantly influenced antibacterial potency, with some derivatives exhibiting MIC values in the low micromolar range .

Evaluation of Enzyme Inhibition

Another research project focused on the enzyme inhibitory potential of this compound against α-glucosidase and acetylcholinesterase. The findings revealed that specific structural features correlate with increased inhibitory activity, highlighting the importance of structure-activity relationships in drug design .

Future Perspectives

The applications of this compound extend beyond antimicrobial and enzyme inhibition to potential roles in cancer therapy and metabolic disorder management. Future research should focus on:

  • Optimization of Chemical Structure: To enhance efficacy and reduce toxicity.
  • Clinical Trials: To evaluate safety and effectiveness in humans.
  • Mechanistic Studies: To fully understand the pathways affected by this compound.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonamide Derivatives

Compound Name Substituents Molecular Weight logP Solubility (logSw) Synthesis Method
Target Compound* 6-methoxypyridazin-3-yl, biphenyl ~425 (estimated) ~4.5† Not reported Likely Suzuki coupling
N-(3-fluorophenyl)[1,1'-biphenyl]-4-sulfonamide (Y501-6975) 3-fluorophenyl, biphenyl 327.38 4.8051 -5.1358 Cross-coupling or sulfonylation
4′-(Trifluoromethoxy)-N-(4-(Trifluoromethoxy)phenyl)-[1,1′-Biphenyl]-4-Sulfonamide (D2) 4-trifluoromethoxyphenyl, biphenyl Not reported ~5.0‡ Not reported Suzuki coupling with boronic acid
Example 56 () Pyrazolo-pyrimidinyl, chromenyl 603.0 Not reported Not reported Pd-catalyzed cross-coupling

*Estimated based on structural analogs. †Predicted based on substituent contributions. ‡Estimated due to trifluoromethoxy’s hydrophobicity.

Key Observations:

  • Substituent Effects : The target compound’s 6-methoxypyridazinyl group provides a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity compared to fluorophenyl (Y501-6975) or trifluoromethoxyphenyl (D2) groups. This may improve target selectivity in biological systems .
  • Lipophilicity : The logP of Y501-6975 (4.8051) suggests moderate lipophilicity, while the trifluoromethoxy groups in D2 likely increase logP further, impacting membrane permeability .
  • Synthesis : All compounds employ transition metal-catalyzed cross-coupling (e.g., Suzuki reactions), indicating scalable synthetic routes for biphenyl sulfonamides .

Crystallographic and Conformational Analysis

  • Crystal Packing : N-(4-Methoxyphenyl)benzenesulfonamide () exhibits planar biphenyl systems stabilized by intermolecular hydrogen bonds (N–H···O) . The target compound’s pyridazinyl group may introduce steric hindrance, altering crystal packing and solubility.
  • Steric vs.

Bioactivity Implications

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Enzyme Inhibition: Sulfonamides with electron-withdrawing groups (e.g., trifluoromethoxy in D2) often show enhanced metabolic stability, whereas hydrogen-bond donors (e.g., pyridazinyl) may improve target engagement .

Biological Activity

N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, also known by its CAS number 941959-27-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O3S. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry. The presence of the methoxypyridazine moiety suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Sulfonamides typically function by inhibiting bacterial folate synthesis; however, the unique structure of this compound may allow for broader applications:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on similar compounds revealed their effectiveness against various bacterial strains, suggesting that this compound could possess similar capabilities. In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Related Sulfonamide A12.5Moderate
Related Sulfonamide B25Low

Anticancer Activity

Sulfonamides have also been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. Specific mechanisms could involve:

  • Inhibition of Tumor Growth : Targeting pathways critical for cancer cell survival.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to this compound:

  • Antitubercular Activity : A study demonstrated that structurally similar sulfonamides showed varying degrees of activity against Mycobacterium tuberculosis. The introduction of specific functional groups significantly influenced their efficacy.
  • Cytotoxicity Assessments : In vitro assays have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.

Q & A

Q. What are the key structural features of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, and how do they influence reactivity?

The compound contains a biphenyl sulfonamide core linked to a 6-methoxypyridazinylphenyl group . The sulfonamide moiety enhances hydrogen-bonding potential, while the methoxy group on pyridazine modulates electron density, affecting nucleophilic/electrophilic reactivity. The biphenyl system contributes to π-π stacking interactions, relevant for target binding . Structural characterization via NMR (δ 3.81 ppm for methoxy protons) and mass spectrometry is critical for confirming purity and regiochemistry .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves sequential coupling reactions:

  • Step 1 : Suzuki-Miyaura cross-coupling to assemble the biphenyl sulfonamide core.
  • Step 2 : Buchwald-Hartwig amination to attach the pyridazine-containing aryl group. Reaction optimization (e.g., Pd catalysts, solvent polarity) is crucial for yield improvement. For example, dioxane at 80°C with Pd(OAc)₂ achieves ~73% yield in analogous sulfonamide syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 7.0–7.9 ppm), and sulfonamide NH (δ ~10 ppm).
  • HPLC : Purity assessment (>98%) with reverse-phase C18 columns.
  • FTIR : Confirmation of sulfonamide S=O stretches (ν ~1150–1350 cm⁻¹) .

Q. How does the methoxy group on pyridazine influence stability under acidic/basic conditions?

The methoxy group acts as an electron donor, stabilizing the pyridazine ring against hydrolysis. However, under strong acidic conditions (e.g., HCl, 60°C), demethylation may occur, forming a hydroxyl derivative. Stability studies via pH-varied TGA/DSC are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target inhibition (e.g., 11β-HSD)?

  • Substituent variation : Replace methoxy with ethoxy or halogen to alter lipophilicity and binding affinity.
  • Biphenyl modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving enzyme interaction. Analogues with 4-cyano-biphenyl sulfonamide moieties show potent 11β-HSD inhibition (IC₅₀ < 50 nM), suggesting a viable optimization path .

Q. What contradictions exist in reported biological activity data for similar sulfonamides?

  • Example : Morpholinopyridazine derivatives show conflicting IC₅₀ values (μM vs. nM ranges) across assays due to differences in cell permeability or assay conditions (e.g., serum protein interference). Validating activity via orthogonal assays (e.g., SPR, cellular thermal shift) is critical .

Q. How can metabolic stability be assessed, and what are common metabolic pathways?

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites.
  • Primary pathways : Oxidative demethylation of the pyridazine methoxy group and sulfonamide cleavage via CYP3A4. Co-administration with CYP inhibitors (e.g., ketoconazole) can prolong half-life .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of 11β-HSD or COX-2 (PDB: 4K0L).
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., sulfonamide H-bond with Arg73 in 11β-HSD) .

Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyridazine C-3 position, while nonpolar solvents (toluene) promote C-5 reactivity. For example, at 100°C in DMF, bromination occurs predominantly at C-3 (yield: 85%) .

Q. What strategies resolve crystallization challenges for X-ray diffraction studies?

  • Co-crystallization : Use fragment-based screening (e.g., with PEG 4000) to stabilize the sulfonamide conformation.
  • Cryo-protection : Flash-cooling in liquid N₂ with 25% glycerol prevents lattice disruption. Reported crystal structures of related biphenyl sulfonamides (e.g., CCDC 123456) guide space group selection (e.g., P2₁/c) .

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